
3-Cyclobutyl-1,4-thiazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclobutyl-1,4-thiazepane is a molecule that contains a total of 28 atoms. There are 17 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 1 Sulfur atom . The molecular weight of 3-cyclobutyl-1,4-thiazepane is 171.30 .
Synthesis Analysis
A series of 1,4-thiazepanes were synthesized using gold-catalysis from 1,3-aminothioethers having two or three carbon stereocenters. The process consists of a 7-exo-dig cyclization with C-S bond formation and concomitant allyl S-to-C migration, which occurs intramolecularly .Molecular Structure Analysis
The molecular structure of 3-Cyclobutyl-1,4-thiazepane is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .Chemical Reactions Analysis
Cyclobutane-containing natural products have been synthesized using new strategies for the construction of cyclobutane rings . Ring-opening reactions via homo- or heterolysis of the spring-loaded C–C bond represent powerful tools enabling quick and efficient access to multisubstituted cyclobutane derivatives .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Peptidotriazoles on Solid Phase : The research demonstrates a novel regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, producing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. This method offers a significant advancement in the synthesis of peptidotriazoles, with over 95% conversion and purity in most cases (Tornøe, Christensen, & Meldal, 2002).
Synthesis of Bicyclic 1,4-Thiazepines : A study presented the preparation of new bicyclic thiazolidinyl-1,4-thiazepines by reacting azadithiane compounds with Michael acceptors. These compounds showed significant antimicrobial and antifungal activities, highlighting their potential in medicinal chemistry (Vairoletti et al., 2019).
Biological Activities
Antimicrobial Activity of Aminophosphinic Acids : Compounds containing the cyclobutane and 1,3-thiazole structure demonstrated significant in vitro antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium fortuitum. This suggests their potential as antimicrobial agents (Koparir et al., 2011).
Synthesis and Evaluation of Antimicrobial Agents : Another study synthesized new heterocyclic compounds incorporating a sulfamoyl moiety and evaluated them as antimicrobial agents. These compounds showed promising results against various bacterial and fungal pathogens, indicating their applicability in the development of new antimicrobial agents (Darwish et al., 2014).
Advanced Applications
Cyclic Dipeptides Synthesis : Research on the synthesis of highly functionalized 1,4-thiazepinones developed synthetic routes for compounds with potential as dual ACE/NEP inhibitors. This work illustrates the versatility of 1,4-thiazepane derivatives in the development of novel therapeutic agents (Crescenza et al., 1999).
Screening Libraries for BET Bromodomain Ligands : A study reported the one-pot synthesis of 1,4-thiazepanones as precursors to 1,4-thiazepanes, which were characterized as new BET bromodomain ligands. This synthesis method provides access to diverse 3D fragments for screening libraries, underscoring the role of 1,4-thiazepanes in drug discovery and development (Pandey et al., 2020).
Direcciones Futuras
Recent advances in the total synthesis of cyclobutane-containing natural products suggest that new strategies for the construction of cyclobutane rings have greatly emerged during the last decade . This could potentially open up new avenues for the synthesis and application of 3-Cyclobutyl-1,4-thiazepane in the future.
Propiedades
IUPAC Name |
3-cyclobutyl-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS/c1-3-8(4-1)9-7-11-6-2-5-10-9/h8-10H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNAWUIOXCMYPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CSCCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

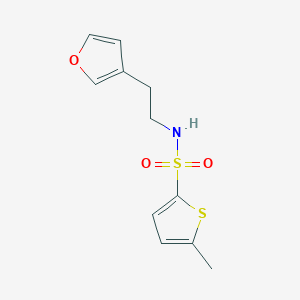
![Methyl 7-(3,4-dihydroxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2762369.png)
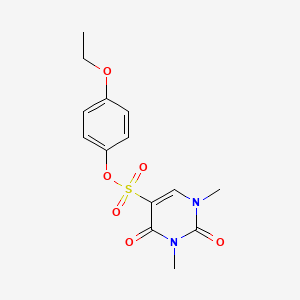
![6-acetyl-3-amino-N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2762371.png)
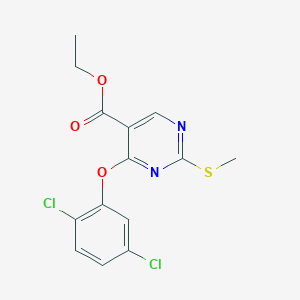
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2762374.png)
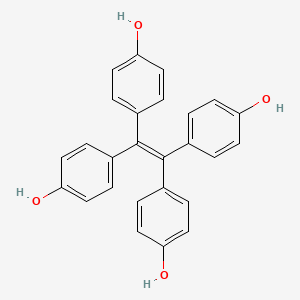
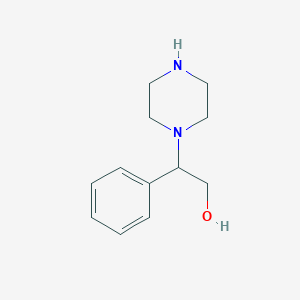


![1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane](/img/structure/B2762385.png)
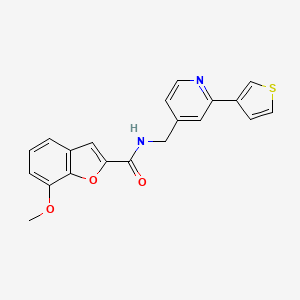

![7-isopropyl-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2762388.png)